4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine
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Overview
Description
4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine is an organic compound with the molecular formula C10H17N. It is a piperidine derivative characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom and two methyl groups at the 4-position of the piperidine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4,4-dimethylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate in an anhydrous solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature until completion, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propargyl group, leading to the formation of substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s propargyl group can participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
4-Methyl-1-(prop-2-yn-1-yl)piperidine: Similar structure but with one methyl group instead of two at the 4-position.
Piperidine derivatives: Various piperidine derivatives with different substituents can exhibit similar chemical properties and reactivity.
Uniqueness: 4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine is unique due to the presence of two methyl groups at the 4-position, which can influence its steric and electronic properties, making it distinct from other piperidine derivatives .
Properties
IUPAC Name |
4,4-dimethyl-1-prop-2-ynylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-4-7-11-8-5-10(2,3)6-9-11/h1H,5-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTSYCSMXOZFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340168-07-1 |
Source
|
Record name | 4,4-dimethyl-1-(prop-2-yn-1-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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